molecular formula C9H11ClN2OS B2818178 4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one CAS No. 1344869-08-4

4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one

Cat. No.: B2818178
CAS No.: 1344869-08-4
M. Wt: 230.71
InChI Key: NAWMJZNEBFPAFY-UHFFFAOYSA-N
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Description

4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological and chemical properties, making it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base. For this compound, the reaction might involve the condensation of 4-chloro-2-(dimethylamino)thiazole with an appropriate butenone derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products. This might include the use of advanced catalysts, temperature control, and solvent management to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific proteins. The exact pathways and targets would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one is unique due to the combination of its thiazole ring and enone structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c1-6(13)4-5-7-8(10)11-9(14-7)12(2)3/h4-5H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWMJZNEBFPAFY-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(N=C(S1)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(N=C(S1)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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